molecular formula C22H25N3OS B12598645 Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Cat. No.: B12598645
M. Wt: 379.5 g/mol
InChI Key: AJPPTSVAPBNIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide, N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a quinazoline-based thioacetamide derivative. While direct references to this specific compound are absent in the provided evidence, structural analogs and related research indicate that such molecules typically feature a quinazolinone core modified with thioether-linked acetamide side chains. These compounds are often explored for their biological activities, particularly antitumor properties, due to their ability to interact with cellular targets like kinases or DNA . The 3-methylbutyl (isoamyl) substituent on the acetamide nitrogen and the 4-methylphenyl group on the quinazoline ring suggest a balance of lipophilicity and steric bulk, which may influence pharmacokinetics and target binding .

Properties

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-(3-methylbutyl)-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H25N3OS/c1-15(2)12-13-23-20(26)14-27-22-18-6-4-5-7-19(18)24-21(25-22)17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,23,26)

InChI Key

AJPPTSVAPBNIHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thio Group: This step involves the reaction of the quinazoline intermediate with a thiol reagent, often under mild conditions.

    Attachment of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Addition of the 3-Methylbutyl Group: This step may involve alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Alkyl vs. Aryl Chains : The 3-methylbutyl group introduces greater lipophilicity compared to aryl substituents (e.g., trimethoxyphenyl in ), which may improve bioavailability but reduce solubility .

Analysis :

  • The phenethyl group in Compound C enhances activity compared to benzyl (Compound A), suggesting that longer alkyl chains improve target binding. The target compound’s 3-methylbutyl group may similarly optimize interactions but lacks the trimethoxyphenyl moiety linked to potent activity in .
  • The absence of electron-rich groups (e.g., methoxy) on the target’s acetamide could reduce DNA intercalation efficacy, a mechanism noted in trimethoxyphenyl derivatives .

Melting Points and Solubility:

  • Compounds with sulfamoyl groups () exhibit high melting points (e.g., 315.5°C for Compound 8), indicating strong crystallinity due to hydrogen bonding . The target compound’s melting point is likely lower due to its alkyl chain.
  • Purity levels in ’s analogs (>95%) suggest efficient synthetic routes for triazinoindole thioacetamides, which may contrast with the target compound if its synthesis involves more complex steps .

Molecular Interactions and Docking

  • Trimethoxyphenyl Analogs () : Docking studies show that the trimethoxyphenyl group binds to hydrophobic pockets in tubulin or kinase domains . The target compound’s 4-methylphenyl group may occupy similar regions but with weaker affinity due to reduced electron density.

Biological Activity

Acetamide, N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- (CAS No. 606132-25-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Acetamide, N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- can be described as follows:

  • Molecular Formula : C22H25N3OS
  • Molecular Weight : 379.52 g/mol
  • Structural Characteristics : The compound features a quinazoline moiety linked to a thioether group, which is crucial for its biological interactions.

The biological activity of Acetamide, N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- primarily involves its interaction with specific molecular targets in the body. Research indicates that quinazoline derivatives often exhibit:

  • Antitumor Activity : Many quinazoline derivatives have been shown to inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial effects against various pathogens.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that quinazoline derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumor growth. The compound's ability to induce apoptosis in cancer cells was highlighted, showing promise as a potential anticancer agent .
  • Antimicrobial Effects :
    • Another investigation focused on the antimicrobial properties of related compounds, revealing that modifications in the quinazoline structure could enhance antibacterial efficacy against resistant strains .
  • In Vivo Studies :
    • In vivo studies have indicated that compounds similar to Acetamide exhibit significant tumor reduction in animal models, suggesting their potential as therapeutic agents in oncology .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against resistant bacterial strains
In Vivo EfficacySignificant tumor reduction in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.